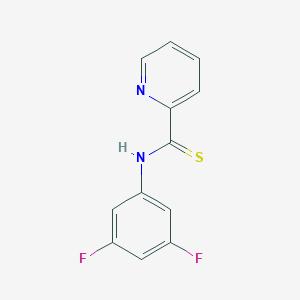

N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide

Descripción general

Descripción

N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide is an organic compound that belongs to the class of thioamides It features a pyridine ring attached to a carbothioamide group, with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide typically involves the reaction of 3,5-difluoroaniline with 2-pyridinecarbothioic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thioamide bond. The reaction is usually performed under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit potent antiproliferative activity against various cancer cell lines, including ovarian, breast, and lung cancers. For instance, studies on related compounds have shown IC50 values ranging from 1 to 89 μM, highlighting the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism through which this compound exerts its effects may involve the inhibition of key enzymes or pathways involved in cancer cell proliferation. Similar compounds have been shown to interact with DNA and affect the cell cycle, leading to increased apoptosis in cancer cells .

Pharmacological Applications

Antimicrobial Properties

Research into related pyridine derivatives suggests that this compound could possess antimicrobial activity. Pyridine derivatives are known for their ability to disrupt bacterial membranes or inhibit bacterial enzymes, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The compound's structural features may also render it effective in modulating inflammatory responses. Compounds with similar functional groups have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Material Science

Catalysts in Organic Reactions

this compound can serve as a ligand in metal complexes for catalyzing organic reactions. Its electron-withdrawing fluorine groups enhance the stability and reactivity of metal-ligand complexes, which can be applied in various catalytic processes including oxidation and reduction reactions .

Synthesis of Novel Materials

The compound's unique structure allows it to act as a building block for synthesizing novel materials with tailored properties. Its derivatives can be utilized in creating polymers or nanomaterials with specific functionalities, such as enhanced electrical conductivity or thermal stability .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| [(η5-Cp*)Ir(2-(2′-methylphenyl)pyridine)Cl] | 1.18 | A2780 (Ovarian) |

| [(η5-Cp*)Ir(2-phenyl-5-fluoropyridine)Cl] | 10.78 | HCT-116 (Colon) |

| [(η5-Cp*)Ir(2-(4′-fluorophenyl)pyridine)Cl] | 4.5 | MCF-7 (Breast) |

This table illustrates the varying potency of different complexes that include pyridine derivatives as ligands, emphasizing the influence of substituents on biological activity.

Case Study: Synthesis and Characterization

A recent study focused on synthesizing this compound through a multi-step reaction involving nucleophilic substitution and condensation reactions. The characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Mecanismo De Acción

The mechanism of action of N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its thioamide and pyridine functional groups. These interactions can modulate the activity of the target, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

N-(3,5-Difluorophenyl)-2-pyridinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

N-(3,5-Difluorophenyl)-2-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbothioamide group.

Uniqueness

N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide is unique due to the presence of the thioamide group, which can impart different chemical and biological properties compared to its carboxamide and carboxylic acid analogs

Actividad Biológica

N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide is a thioamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyridine ring attached to a carbothioamide group, with fluorine atoms at the 3 and 5 positions of the phenyl ring. This unique structure may influence its interaction with biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to its thioamide and pyridine functional groups. These interactions could modulate biological pathways, leading to various pharmacological effects.

Antiviral Activity

Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, studies on related thioamides have shown efficacy against viruses such as Dengue and Chikungunya by inhibiting critical kinases involved in viral replication pathways .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Thioamides are known to influence cell proliferation and apoptosis in cancer cells. Preliminary studies indicate that derivatives of thioamides can induce cytotoxicity in various cancer cell lines, although specific data on this compound remains limited .

Enzyme Inhibition

This compound may function as an enzyme inhibitor. The presence of the thioamide group allows for interactions with active sites of enzymes, potentially leading to inhibition of their activity. This property is particularly relevant in drug discovery for diseases where enzyme modulation is beneficial.

Research Findings and Case Studies

Future Directions

Further research is necessary to fully characterize the biological activity of this compound. Key areas for future investigation include:

- In vivo Studies: Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) Analysis: Exploring how modifications to the chemical structure affect biological activity.

- Target Identification: Elucidating specific molecular targets involved in the compound's mechanism of action.

Propiedades

IUPAC Name |

N-(3,5-difluorophenyl)pyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2S/c13-8-5-9(14)7-10(6-8)16-12(17)11-3-1-2-4-15-11/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANZPLWMKOLXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=S)NC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152379 | |

| Record name | N-(3,5-difluorophenyl)-2-pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119284-05-8 | |

| Record name | N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119284058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-difluorophenyl)-2-pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRIDINECARBOTHIOAMIDE, N-(3,5-DIFLUOROPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3EEQ9R7RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.